![molecular formula C21H18N2O3 B5181743 N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B5181743.png)
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
作用機序
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide is a selective inhibitor of BTK, which is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK is activated upon binding of the B-cell receptor to an antigen, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide blocks this signaling pathway and induces apoptosis in B-cell malignancy cells.
Biochemical and Physiological Effects
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been shown to inhibit BTK phosphorylation and downstream signaling events in B-cell malignancy cells. This leads to inhibition of cell proliferation and induction of apoptosis. N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab. In preclinical studies, N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has demonstrated efficacy in various B-cell malignancy models, including CLL, MCL, and DLBCL.
実験室実験の利点と制限
The advantages of using N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in lab experiments include its selectivity for BTK and its ability to induce apoptosis in B-cell malignancy cells. N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, which could be beneficial in combination therapy. The limitations of using N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in lab experiments include its specificity for B-cell malignancy cells, which may limit its use in other cancer types. Additionally, N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has not been extensively studied in non-clinical toxicology studies, which could limit its potential for clinical development.
将来の方向性
There are several potential future directions for the development of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide. One direction is to evaluate the efficacy of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in combination with other anti-cancer agents in clinical trials. Another direction is to explore the use of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide in other cancer types that may be driven by BTK signaling. Additionally, further preclinical studies could be conducted to better understand the mechanism of action of N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide and its potential for clinical development.
合成法
The synthesis method for N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide involves a multi-step process starting from commercially available starting materials. The key intermediate is 3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenylboronic acid, which is then coupled with 2-furanylboronic acid to yield the final product. The synthesis method has been optimized for large-scale production and has been reported in the literature.
科学的研究の応用
N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancy cells. N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
特性
IUPAC Name |
N-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20(19-11-5-13-26-19)22-17-9-3-7-16(14-17)21(25)23-12-4-8-15-6-1-2-10-18(15)23/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZWGLXHDYTQKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B5181664.png)
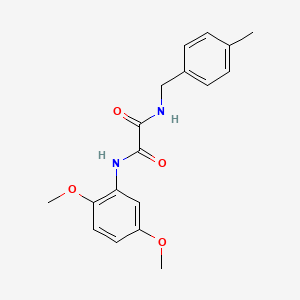
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5181675.png)
![N-(3-fluorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5181693.png)
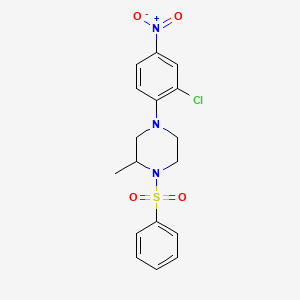
![1-(3,4-dimethoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5181713.png)
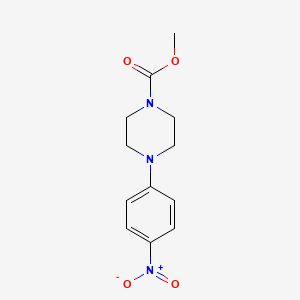
![2-methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl methanesulfonate](/img/structure/B5181728.png)
![propyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5181735.png)
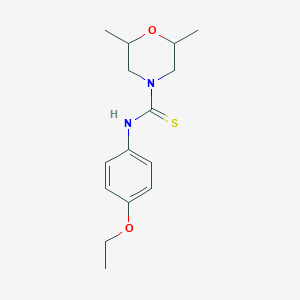
![5-{3-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5181750.png)
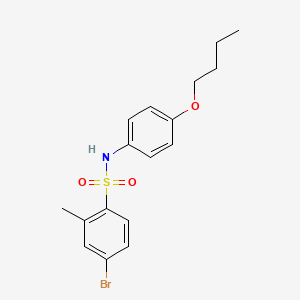
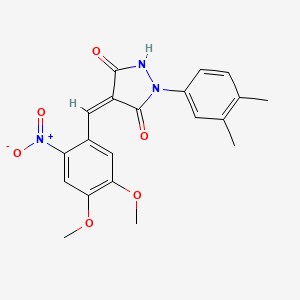
![ethyl (2-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5181764.png)